molecular formula C6H10O3 B042462 Ethyl 4-hydroxycrotonate CAS No. 10080-68-9

Ethyl 4-hydroxycrotonate

Cat. No. B042462
CAS RN: 10080-68-9
M. Wt: 130.14 g/mol
InChI Key: MKGMMNMIMLTXHO-ONEGZZNKSA-N
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Description

Ethyl 4-hydroxycrotonate is a chemical compound of interest in various fields of chemistry and pharmacology due to its potential as a precursor for the synthesis of various organic molecules. This compound is notable for its role in the synthesis of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates through the reaction with derivatives of malonic acid, a process that has been studied by X-ray crystallography to confirm the structure of the synthesized materials (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006).

Synthesis Analysis

The synthesis of ethyl 4-hydroxycrotonate and its derivatives involves complex reactions with carbonyl compounds, leading to the formation of various organic molecules. For instance, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds in benzene, yielding 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones. These reactions have been detailed through analyses based on elemental analysis and spectroscopic methods, including electronic absorption, infrared, and NMR spectra (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxycrotonate and related compounds has been elucidated through various analytical techniques. For example, the reaction of ethyl aminocrotonates with derivatives of malonic acid for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates has been studied using X-ray crystallography, providing insights into the molecular conformations and structural characteristics of these compounds.

Chemical Reactions and Properties

Ethyl 4-hydroxycrotonate undergoes various chemical reactions, including addition reactions with thiols and aminothiols, leading to thiolation products. These reactions are facilitated by the presence of catalytic amounts of alkylamines and ammonia, demonstrating the compound's reactivity towards nucleophilic addition (Karimova, Glazkov, Ignatenko, & Kolomiets, 2003).

Scientific Research Applications

  • Ethyl 4-hydroxycrotonate's derivatives, like the tosylate of ethyl 3-amino-2-phenyliodoniocrotonate, have shown promise in synthesizing heterocyclic compounds due to their crystal structure and hydrogen bond properties (Neilands & Belyakov, 2000).

  • It can replace ethyl acetoacetate in the Peckmann reaction for better yields and a simpler process without the need for a catalyst (Kappe, Baxevanidis, & Ziegler, 1971).

  • Conversion into various acyl derivatives, with ethyl 4-anilinocrotonate being particularly promising for pharmaceutical applications (Kato & Kimura, 1977).

  • Ethyl 4,4,4-trifluorocrotonate 1 adds to aliphatic and aromatic thiols and aminothiols, yielding 3-thiolation products, useful in various chemical reactions (Karimova et al., 2003).

  • Its derivatives have been used in the synthesis of compounds like ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, which show potential in pharmaceutical applications (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006).

  • Indium-mediated coupling with carbonyl compounds in water using ethyl 4-bromocrotonate leads to high anti-diastereoselectivity, enhancing reaction rate and selectivity (Ho Diana, Sim, & Loh, 1996).

  • The photodimers of 4-hydroxycrotonic acid -lactone, a related compound, produce specific dimeric structures in solution and solid states, contributing to the understanding of photochemistry in unsaturated lactones (Ohga & Matsuo, 1970).

properties

IUPAC Name

ethyl (E)-4-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMMNMIMLTXHO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxycrotonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Batuecas, R Castro‐Rodrigo… - Angewandte Chemie …, 2016 - Wiley Online Library
… rate comparable to the formation of 6 from 4, leads to the complex [OsH{κ 3 -C,C,O-CH(CO 2 Et)=CHCH 2 OH}(CO)(P i Pr 3 ) 2 ]BF 4 (7), containing a chelating ethyl 4-hydroxycrotonate …
Number of citations: 48 onlinelibrary.wiley.com
T KATO, H KIMURA - Chemical and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
… When ethyl 8-acetoxy-4-bromobutanoate (IIa) was allowed to react with sodium ethoxide in absoluted ethanol, ethyl 4-hydroxycrotonate (III) and ethyl 4—bromocrotonate (IV) were …
Number of citations: 7 www.jstage.jst.go.jp
J Dunigan, LO Weigel - The Journal of Organic Chemistry, 1991 - ACS Publications
… Our first synthesis of l2 was based uponthe Sharpless asymmetric epoxidation (AE)5 of ethyl 4-hydroxycrotonate (5)6 under noncatalytic conditions (three steps from fumaric acid). …
Number of citations: 39 pubs.acs.org
AS Kende, P Fludzinski - Organic Syntheses, 2003 - Wiley Online Library
Ethyl 4‐hydroxycrotonate - Kende - Major Reference Works - Wiley Online Library …
Number of citations: 1 onlinelibrary.wiley.com
AR Katritzky, J Li, MF Gordeev - The Journal of Organic Chemistry, 1993 - ACS Publications
… limited bythe relatively low availability of the starting compounds: thus, 2-bromo4-[(tert-butyldimethylsilyl)oxy]crotonate has been synthesized in three steps from ethyl 4-hydroxycrotonate…
Number of citations: 46 pubs.acs.org
AA Fleming - 1989 - vtechworks.lib.vt.edu
The addition of lithium dienolate 130, formed from ethyl 2-bromocrotonate, to enones and aldehydes yielding vinylcyclopropanes and vinyloxiranes was optimized. Various methods, …
Number of citations: 0 vtechworks.lib.vt.edu
J Ametovski - 2019 - scholar.archive.org
Phosphine organocatalysis with α, β-unsaturated carbonyl compounds lead to host of reactive intermediates which may exhibit the typical reactivity of enolates, or as is the case with …
Number of citations: 2 scholar.archive.org
F Pultar, ME Hansen, S Wolfrum, L Boselt… - Journal of the …, 2021 - ACS Publications
… The synthesis commenced with the dipolar cycloaddition reaction of ethyl 4-hydroxycrotonate (2) (18) and the nitrile oxide generated in situ from hydroximoyl chloride 3 (Scheme 3). We …
Number of citations: 23 pubs.acs.org
JF Schindler - 1995 - search.proquest.com
… Ethyl 4-Hydroxycrotonate (2) 1.0 g of Fumaric acid monoethylester was dissolved in dry THF (10ml) and the mixture was allowed to cool to 0C. l. 1 eq of (Et),N was added to the mixture, …
Number of citations: 2 search.proquest.com
AJ Staab - 1992 - search.proquest.com
… The (E) ethyl 4-hydroxycrotonate 21 was prepared from ethyl hydrogen m aieate via reduction with borane-THF in a similar fashion. Dienophile 22 was prepared according to the …
Number of citations: 2 search.proquest.com

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